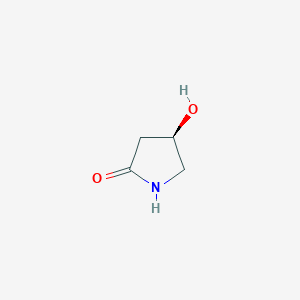

(R)-4-hydroxypyrrolidin-2-one

説明

Significance of Chiral Pyrrolidin-2-ones in Synthetic Chemistry and Bioactive Molecule Development

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The introduction of chirality into this scaffold, as seen in (R)-4-hydroxypyrrolidin-2-one, dramatically expands its potential. Chiral pyrrolidin-2-ones are crucial intermediates in the synthesis of a wide array of pharmaceuticals and natural products. mdpi.commdpi.com Their importance lies in their ability to impart specific stereochemistry to the target molecule, which is often critical for its biological activity and efficacy. nih.gov

The five-membered pyrrolidine ring allows for a non-planar conformation, enabling a thorough exploration of the three-dimensional space, a key factor in drug design. nih.gov This structural feature, combined with the stereogenic centers, influences how a molecule interacts with biological targets like enzymes and receptors. nih.gov Consequently, chiral pyrrolidin-2-ones are indispensable in the development of drugs for various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. nih.govresearchgate.net For instance, they serve as key precursors for γ-amino acids (GABA) analogs, which have significant applications in neuropharmacology. vulcanchem.com

Historical Context of this compound and its Enantiomers in Research

The study of 4-hydroxy-2-pyrrolidone and its enantiomers has evolved significantly over the years. Initial research often focused on the racemic mixture, with various synthetic methods developed for its preparation. vulcanchem.com A systematic study in 2004 characterized the racemic species of 4-hydroxy-2-pyrrolidone, determining its melting point phase diagram and confirming that it exists as a racemic conglomerate. nih.gov This finding was crucial for the subsequent development of resolution techniques.

The demand for enantiomerically pure compounds in the pharmaceutical industry spurred the development of stereoselective synthetic methods for (R)- and (S)-4-hydroxypyrrolidin-2-one. Early approaches included asymmetric hydrogenation and enzymatic reductions. vulcanchem.com A significant advancement was the successful optical resolution of racemic 4-hydroxy-2-pyrrolidone by preferential crystallization, allowing for the isolation of the individual enantiomers. nih.gov More recent methods have focused on biocatalysis, using microorganisms like Sphingomonas sp. HXN-200 to achieve highly regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones to produce the desired (S)-enantiomer. researchgate.net This highlights a continuous effort to develop more efficient and environmentally friendly synthetic routes.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multifaceted. It continues to be a valuable chiral building block in the synthesis of complex bioactive molecules. ontosight.ai For example, it is a key precursor for the nootropic agent oxiracetam. barc.gov.in

Recent advancements have focused on developing novel synthetic methodologies to access this and related chiral structures. These include chemoenzymatic and photoenzymatic one-pot synthesis routes for producing chiral pyrrolidines with high enantiomeric excess. acs.org These methods offer milder and more sustainable alternatives to traditional synthetic approaches.

Future research is expected to further expand the applications of this compound. Its use in the synthesis of novel therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions, is an active area of investigation. vulcanchem.comacs.org The development of new catalytic systems, including organocatalysts and transition-metal catalysts, will likely lead to even more efficient and selective syntheses of this compound and its derivatives. barc.gov.in Furthermore, its role as a scaffold in the design of peptidomimetics and other complex molecular architectures will continue to be explored. The versatility of this chiral building block ensures its continued importance in the ongoing quest for new and improved pharmaceuticals and other functional molecules.

Interactive Data Table: Properties of 4-hydroxypyrrolidin-2-one Enantiomers

| Property | This compound | (S)-4-hydroxypyrrolidin-2-one | Racemic (+/-)-4-hydroxy-2-pyrrolidone |

| Chirality | R-enantiomer | S-enantiomer | Mixture of R and S enantiomers |

| Melting Point | Distinct from racemate | Distinct from racemate | Characterized as a racemic conglomerate nih.gov |

| Synthesis | Asymmetric synthesis, resolution of racemate ontosight.ai | Asymmetric synthesis, resolution of racemate, biocatalysis ontosight.airesearchgate.net | Various methods including cyclization of precursors vulcanchem.com |

| Key Applications | Chiral building block in synthesis ontosight.ai | Precursor for bioactive products like CS-834 and oxiracetam researchgate.net | Intermediate for further resolution or non-chiral applications vulcanchem.com |

特性

IUPAC Name |

(4R)-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945342 | |

| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22677-21-0 | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022677210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Question: What are the standard synthetic routes for (R)-4-hydroxypyrrolidin-2-one, and how are enantiomeric purity and yield optimized?

Methodological Answer:

The synthesis of this compound typically involves asymmetric catalytic methods or chiral resolution. For example, enantioselective approaches like the Heck–Matsuda desymmetrization of N-protected dihydropyrroles have been employed to generate β-aryl-γ-lactam derivatives, achieving enantiomeric excess (ee) values up to 85% using HPLC and SFC analysis . Key steps include:

- Catalyst selection : Chiral ligands or organocatalysts (e.g., pyrrolidine derivatives) to control stereochemistry.

- Reaction optimization : Temperature (e.g., 50°C for desymmetrization), solvent systems (e.g., ethanol/water mixtures), and stoichiometric ratios.

- Purification : Crystallization or chromatography to isolate the (R)-enantiomer.

Yield optimization (e.g., 52.7% in hydrochloride salt formation) often requires adjusting reaction time (2.3–4 hours) and acid concentration (1M HCl) to minimize side reactions .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives, particularly in polymorph identification?

Methodological Answer:

Contradictions in X-ray Powder Diffraction (XRPD) or NMR data may arise from polymorphic forms or solvent inclusion. For example, XRPD patterns in Figure 3 and Table 2 of highlight peak intensity variations due to crystalline vs. amorphous phases . To address discrepancies:

- Multi-technique validation : Combine XRPD with Differential Scanning Calorimetry (DSC) and dynamic vapor sorption (DVS) to confirm polymorph stability.

- Computational modeling : Compare experimental XRD patterns with simulated structures from single-crystal data (e.g., CCDC entries) .

- Controlled recrystallization : Use solvent/antisolvent systems (e.g., water/ethanol) to isolate specific polymorphs and re-analyze.

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound in drug discovery pipelines?

Methodological Answer:

- Chiral HPLC/SFC : Essential for quantifying enantiomeric purity (e.g., 70–85% ee in β-aryl-γ-lactams) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 168.28 g/mol for related pyrrolidine derivatives) .

- NMR Spectroscopy : - and -NMR to confirm regioselective functionalization (e.g., 4-hydroxy substitution) and rule out tautomeric forms.

- XRPD : Differentiate crystalline salts (e.g., hydrochloride forms) from free bases .

Advanced Question: What mechanistic insights explain the role of this compound in asymmetric catalysis?

Methodological Answer:

this compound derivatives act as chiral auxiliaries or organocatalysts in enantioselective reactions. For example:

- Hydrogen-bonding activation : The hydroxyl and carbonyl groups facilitate substrate coordination, as seen in pyrrolidine-catalyzed quinolinone syntheses .

- Steric effects : The (R)-configuration directs nucleophilic attack in desymmetrization reactions (e.g., Heck–Matsuda arylations) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or -NMR to identify rate-limiting steps (e.g., oxidative addition in palladium-catalyzed systems).

Basic Question: How should researchers handle hygroscopic or salt forms of this compound to ensure reproducibility?

Methodological Answer:

- Storage : Use desiccators with anhydrous calcium chloride for hygroscopic free bases .

- Salt formation : Convert to stable hydrochloride salts using 1M HCl under controlled temperatures (0–50°C) to improve crystallinity .

- Solvent selection : Avoid protic solvents (e.g., methanol) during purification to prevent deliquescence.

Advanced Question: What strategies mitigate competing side reactions during this compound functionalization?

Methodological Answer:

- Protecting groups : Temporarily block the hydroxyl moiety with trityl or tosyl groups during alkylation/arylation steps .

- Catalyst tuning : Use palladium/copper bimetallic systems to suppress β-hydride elimination in cross-coupling reactions .

- Additive screening : Introduce catalytic bases (e.g., KCO) or phase-transfer agents to enhance regioselectivity .

Basic Question: How do researchers validate the biological relevance of this compound derivatives in medicinal chemistry?

Methodological Answer:

- SAR studies : Modify substituents (e.g., 4-hydroxy vs. 4-methyl) and assess activity against targets like corticotropin-releasing factor receptors .

- ADME profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize lead compounds.

- Toxicology screening : Evaluate hepatotoxicity via cytochrome P450 inhibition assays .

Advanced Question: How can computational methods predict the conformational flexibility of this compound in solution?

Methodological Answer:

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on ring puckering and hydrogen-bonding networks.

- DFT calculations : Optimize transition states for intramolecular cyclization pathways using Gaussian or ORCA software .

- NOE correlations : Validate computed conformers with - NOESY data to identify dominant solution-phase structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。